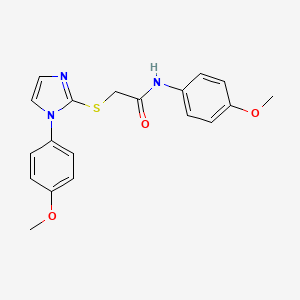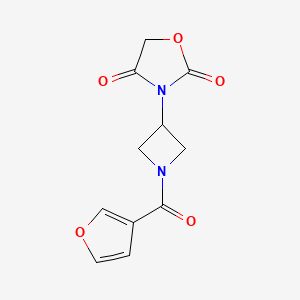
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features a unique combination of furan, azetidine, and oxazolidine rings
Applications De Recherche Scientifique
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of furan derivatives with azetidine and oxazolidine precursors. One common method involves the condensation of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and oxazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce hydroxylated derivatives.
Mécanisme D'action
The mechanism of action of 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(Furan-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione: This compound is similar in structure but contains a thiazolidine ring instead of an oxazolidine ring.
Furan-2,3-dione derivatives: These compounds share the furan ring and carbonyl groups but differ in the remaining structure.
Uniqueness
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds
Propriétés
IUPAC Name |
3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOZQNWIGDPILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)
![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2382287.png)
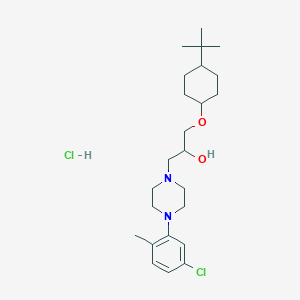


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
![5-oxo-N-(4-phenoxyphenyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

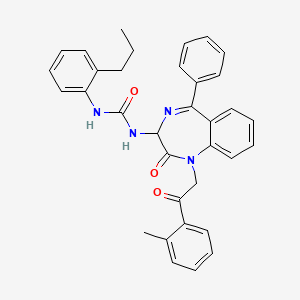
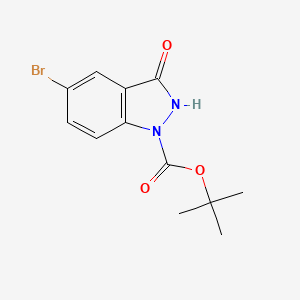
![2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
